2-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-13-5-7-10-8-6(9)3-2-4-12(8)11-7/h6H,2-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIAIVOVWIDFHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2CCCC(C2=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine typically involves the use of enaminonitriles and benzohydrazides. A catalyst-free, additive-free, and eco-friendly method has been established under microwave conditions. This tandem reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time. The optimal reaction conditions involve using 1.0 equivalent of enaminonitrile and 2.0 equivalents of benzohydrazide in dry toluene at 140°C under microwave irradiation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and solvents that facilitate the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Antiviral Properties
Recent studies have indicated that compounds related to 2-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine exhibit antiviral activity. For instance, research has shown that triazole derivatives can inhibit viral replication by interfering with viral enzymes or host cell processes. This positions such compounds as candidates for developing antiviral medications targeting viruses like SARS-CoV-2 and others.
Anticancer Activity
The compound is also being investigated for its anticancer properties. The [1,2,4]triazolo[1,5-a]pyridine core has been associated with various biological activities, including the inhibition of cancer cell proliferation. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo. This suggests a pathway for developing new cancer therapeutics.
Neurokinin Receptor Modulation
Compounds similar to this compound have been identified as selective antagonists of neurokinin receptors (NK-3). These receptors are implicated in various neurological disorders such as depression and anxiety. By modulating these receptors' activity, the compound may provide therapeutic benefits for patients suffering from these conditions .
Case Study 1: Antiviral Activity Against SARS-CoV-2
A recent study demonstrated that a derivative of this compound exhibited significant antiviral activity against SARS-CoV-2. The mechanism involved the inhibition of the viral main protease (Mpro), crucial for viral replication. The compound was found to reduce viral load in cell cultures significantly .
Case Study 2: Cancer Cell Line Studies
In vitro studies using various cancer cell lines revealed that derivatives of this triazolo-pyridine compound induce apoptosis through the activation of caspase pathways. Specifically, compounds were tested against breast and lung cancer cell lines and showed IC50 values in the low micromolar range . These findings suggest a promising avenue for further development into anticancer agents.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine involves its interaction with specific molecular targets and pathways. It has been shown to act as an inhibitor of certain enzymes, such as JAK1 and JAK2, which are involved in signaling pathways related to inflammation and cell proliferation. By inhibiting these enzymes, the compound can modulate biological processes and exert its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Another triazolopyridine compound with similar biological activities.
8-Bromo-1,2,4-triazolo[1,5-a]pyridin-2-amine:
Uniqueness
2-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
2-(Methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound belongs to the triazolo[1,5-a]pyridine family, characterized by the presence of a triazole ring fused to a pyridine. Its molecular formula is C₉H₁₃N₅O, and it exhibits various functional properties that contribute to its biological activity.
Anticancer Activity
Recent research has highlighted the anticancer potential of triazolo[1,5-a]pyridine derivatives. In particular, compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation. For instance, studies have indicated that these compounds can disrupt tubulin polymerization in cancer cells, leading to apoptosis and reduced cell viability .
The mechanism by which this compound exerts its effects is primarily through modulation of various signaling pathways involved in cell growth and survival. It acts as an inhibitor of specific kinases and transcription factors that are crucial in cancer progression. Notably, its interaction with RORγt (retinoic acid receptor-related orphan nuclear receptor gamma t) has been documented as a significant pathway for its anti-inflammatory and anticancer activities .
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has favorable absorption characteristics and is metabolically stable. Its bioavailability is enhanced due to its lipophilic nature, allowing it to penetrate cellular membranes effectively .
Case Study 1: RORγt Inhibition
In a study focused on the inhibition of RORγt by triazolo[1,5-a]pyridine derivatives, this compound was identified as a potent inverse agonist. The compound demonstrated a robust dose-dependent inhibition of IL-17A production in human whole blood assays . This finding underscores its potential therapeutic applications in autoimmune diseases such as psoriasis.
Case Study 2: Antitumor Efficacy
Another study evaluated the antitumor efficacy of various triazolo derivatives in different cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity against HeLa and MCF-7 cell lines. The observed IC50 values were promising enough to warrant further exploration into their development as anticancer agents .
Data Table: Biological Activity Overview
Q & A
Basic: What are the recommended synthetic protocols for this compound?
Answer:
Synthesis involves multi-step reactions starting from pyridine precursors. Key steps include:
- Cyclization : Use copper(I) iodide (CuI) as a catalyst in dimethylformamide (DMF) at 80°C to form the triazolo-pyridine core, as demonstrated in analogous triazolo-pyrimidine syntheses .
- Purification : Recrystallization from methanol is effective for isolating pure crystals, with melting points around 573 K observed in related compounds .
- Optimization : Adjust solvent polarity and reaction time to improve yield, leveraging additive strategies (e.g., ionic liquids) for regioselective control .
Basic: Which spectroscopic and crystallographic methods confirm its structural identity?
Answer:
- NMR Spectroscopy : 1H/13C NMR identifies functional groups (e.g., methoxymethyl protons at δ 3.3–3.5 ppm).
- X-ray Crystallography : Resolve bond lengths (e.g., C–N: ~1.34 Å) and angles (e.g., N–C–N: ~109.5°) to validate the fused triazolo-pyridine system.
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ peak matching theoretical value).
Table 1 : Key geometric parameters from crystallographic studies of analogous compounds :
| Parameter | Value (Å/°) |
|---|---|
| C–N (triazolo ring) | 1.34–1.38 |
| N–C–N angle | 108–112 |
| Hydrogen bond (O–H⋯N) | 2.85–3.10 |
Advanced: How can computational methods predict reactivity and crystal packing?
Answer:
- Reactivity Prediction : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. The ICReDD platform ( ) integrates quantum chemical reaction path searches to optimize conditions for novel derivatives .
- Crystal Packing : Employ software like Mercury (CCDC) to simulate hydrogen-bonding networks (e.g., O–H⋯N interactions stabilizing dimers).
Advanced: What strategies resolve contradictions in biological activity data?
Answer:
- Comparative Assays : Standardize in vitro models (e.g., enzyme inhibition assays) to minimize variability. Cross-reference with structurally similar adenosine receptor antagonists (e.g., pyrazolo-triazolo pyrimidines).
- Target Validation : Use CRISPR knock-out models to confirm mechanism of action. For example, triazolo derivatives often interact with aromatic residues in proteins via π-π stacking.
Advanced: How to design derivatives with enhanced pharmacokinetic properties?
Answer:
- Retrosynthetic Analysis : Modify the methoxymethyl group to alter lipophilicity (e.g., replace with polar substituents for improved solubility).
- Structure-Activity Relationships (SAR) : Introduce electron-withdrawing groups (e.g., –CF₃) at the 2-position to enhance binding affinity, as seen in related pyrazolo-triazolo pyrimidines.
- Computational Screening : Use molecular docking (e.g., AutoDock Vina) to prioritize derivatives with optimal binding to target receptors .
Advanced: What experimental controls are critical in kinetic studies of its degradation?
Answer:
- Environmental Controls : Maintain inert atmospheres (N₂/Ar) to prevent oxidation of the triazolo ring.
- pH Monitoring : Use buffered solutions (e.g., phosphate buffer, pH 7.4) to isolate pH-dependent degradation pathways.
- Reference Standards : Include stable analogs (e.g., 5-chloro-triazolo-pyridines) as internal controls .
Basic: How to troubleshoot low yields in large-scale synthesis?
Answer:
- Process Optimization : Implement continuous flow reactors for exothermic steps (e.g., cyclization) .
- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) to remove byproducts.
- Scale-Up Principles : Ensure stoichiometric precision and scalable solvents (e.g., ethanol over DMF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
